CYP2A6 Inhibitory Potency of 6-Methoxycoumarin-3-carboxylic Acid Relative to Positional Isomers and Clinical Comparators
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (reported as 6-methoxycoumarin) demonstrates an IC50 of 0.64 µM against human CYP2A6, positioning it as a moderately potent inhibitor within the methoxycoumarin series [1]. The 5-methoxy positional isomer exhibits approximately 5-fold greater potency (IC50 = 0.13 µM), establishing a clear SAR for methoxy substitution position. Compared to clinical reference compounds, the 6-methoxy derivative is slightly less potent than methoxalen (IC50 = 0.47 µM) but 2-fold more potent than menthofuran (IC50 = 1.27 µM). Importantly, the study notes that these coumarin derivatives have more selective effects than methoxalen and menthofuran, though quantitative selectivity data across CYP isoforms is not provided [1].
| Evidence Dimension | CYP2A6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.64 µM |
| Comparator Or Baseline | 5-methoxycoumarin: 0.13 µM; Methoxalen: 0.47 µM; Menthofuran: 1.27 µM; 4-methoxybenzofuran: 2.20 µM |
| Quantified Difference | 4.9-fold less potent than 5-methoxy isomer; 1.4-fold less potent than methoxalen; 2.0-fold more potent than menthofuran; 3.4-fold more potent than 4-methoxybenzofuran |
| Conditions | Recombinant human CYP2A6 enzyme assay; inhibition of coumarin 7-hydroxylation activity |
Why This Matters
This quantitative potency profile enables researchers to select the appropriate methoxycoumarin derivative for CYP2A6 inhibition studies based on the desired potency window, with 6-methoxy providing intermediate activity suitable for applications requiring moderate CYP2A6 modulation.
- [1] Yamaguchi, Y.; Akimoto, I.; Motegi, K.; Yoshimura, T.; Wada, K.; Nishizono, N.; Oda, K. Synthetic models related to methoxalen and menthofuran -- CYP2A6 interactions. Benzofuran and coumarin derivatives as potent and selective inhibitors of CYP2A6. Chem. Pharm. Bull. 2013, 61, 897-901. View Source
